1-(4-Ethyl-2-thiazolyl)hydantoin
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Overview
Description
1-(4-ethylthiazol-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both thiazole and imidazolidine rings.
Preparation Methods
The synthesis of 1-(4-ethylthiazol-2-yl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where the thiazole and imidazolidine rings are formed through a multi-component reaction (MCR) process . Another approach is the Bucherer-Bergs reaction, which involves the reaction of an aldehyde with ammonium carbonate and potassium cyanide to form the imidazolidine-2,4-dione core . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-ethylthiazol-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-ethylthiazol-2-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-ethylthiazol-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is attributed to its binding affinity towards the voltage-gated sodium channel inner pore, which helps in stabilizing the neuronal membrane and preventing excessive neuronal firing . Its antibacterial activity is believed to be due to its ability to inhibit bacterial protein synthesis by binding to specific bacterial proteins .
Comparison with Similar Compounds
1-(4-ethylthiazol-2-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Biological Activity
1-(4-Ethyl-2-thiazolyl)hydantoin is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. The findings are supported by various studies, data tables, and case studies to provide a comprehensive understanding of its potential therapeutic applications.
Chemical Structure and Synthesis
This compound is a hydantoin derivative characterized by the presence of a thiazole ring. The thiazole moiety is known for enhancing the biological activity of compounds due to its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of hydantoin with 4-ethyl-2-thiazole under controlled conditions to yield the desired product.
1. Anti-inflammatory Activity
Recent studies indicate that hydantoin derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance, one study demonstrated that a related compound reduced nitric oxide production and pro-inflammatory cytokine expression (IL-1β, IL-6, TNF-α) in a dose-dependent manner, suggesting that structural modifications in hydantoins can enhance their therapeutic efficacy against inflammation .
Table 1: Anti-inflammatory Effects of Hydantoin Derivatives
Compound | IC50 (μg/mL) | Cytokine Reduction | Notes |
---|---|---|---|
This compound | TBD | IL-1β, IL-6, TNF-α | Significant reduction compared to control |
Celecoxib | 251.2 | Standard reference | Used for comparison |
2. Antimicrobial Activity
Hydantoins have also shown promising antimicrobial activity. Studies have highlighted their effectiveness against various bacterial strains. For example, hydantoin derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against pathogens like Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Efficacy of Hydantoin Derivatives
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | E. coli, S. aureus |
Control (Standard Antibiotic) | 10 | E. coli |
3. Anticancer Activity
The anticancer potential of hydantoin derivatives has been explored in various cancer models. A study reported that certain hydantoin compounds exhibited cytotoxic effects on MCF-7 breast cancer cells with IC50 values significantly lower than those of established chemotherapeutics . This suggests a potential role for these compounds in cancer treatment.
Case Study: Anticancer Activity Assessment
In vivo studies using xenograft models have shown that hydantoin derivatives can inhibit tumor growth effectively, indicating their potential as anticancer agents .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound appears to inhibit key inflammatory mediators, reducing overall inflammation.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may be attributed to interference with bacterial cell wall integrity.
- Induction of Apoptosis in Cancer Cells : The cytotoxic effects on cancer cells are likely mediated through apoptosis pathways.
Properties
CAS No. |
78140-01-9 |
---|---|
Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-(4-ethyl-1,3-thiazol-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O2S/c1-2-5-4-14-8(9-5)11-3-6(12)10-7(11)13/h4H,2-3H2,1H3,(H,10,12,13) |
InChI Key |
NXCPVRJFYMCGMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)N2CC(=O)NC2=O |
Origin of Product |
United States |
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